molecular formula C17H10Cl2N2O3 B13096839 6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid

6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid

Cat. No.: B13096839
M. Wt: 361.2 g/mol
InChI Key: VYAAVRVLUZEGTC-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid is a sophisticated small molecule research compound featuring a bipyridine scaffold functionalized with a 2,4-dichlorophenoxy group and carboxylic acid moiety. This molecular architecture is strategically designed to offer versatile research applications, particularly in medicinal chemistry and chemical biology. The bipyridine structure provides metal-chelating capabilities valuable in catalysis and materials science research, while the dichlorophenoxy substituent contributes unique steric and electronic properties that influence molecular recognition and binding interactions. Researchers value this compound for its potential as a protein kinase inhibitor intermediate, enzyme modulator, and molecular scaffold in drug discovery platforms. The carboxylic acid functional group enables straightforward synthetic derivatization through amide coupling and esterification reactions, facilitating structure-activity relationship (SAR) studies and library development. Current research applications include investigation of enzyme inhibition pathways, development of fluorescence-based detection systems, and exploration of receptor-ligand interactions in cellular signaling. The compound's mechanism of action is hypothesized to involve targeted molecular interactions with biological macromolecules, potentially disrupting protein-protein interactions or allosteric regulatory sites. This chemical is provided exclusively for research purposes in laboratory settings and requires proper handling precautions including personal protective equipment and adequate ventilation. Researchers should consult relevant safety data sheets and literature before experimental use.

Properties

Molecular Formula

C17H10Cl2N2O3

Molecular Weight

361.2 g/mol

IUPAC Name

5-[6-(2,4-dichlorophenoxy)pyridin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H10Cl2N2O3/c18-12-4-5-15(13(19)7-12)24-16-3-1-2-14(21-16)10-6-11(17(22)23)9-20-8-10/h1-9H,(H,22,23)

InChI Key

VYAAVRVLUZEGTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CN=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable leaving group on the bipyridine core.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the bipyridine derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenoxy)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(2,4-dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Bipyridine Carboxylic Acid Derivatives

  • 3-(Trifluoromethyl)-[2,3'-bipyridine]-6'-carboxylic acid (): This compound shares the bipyridine-carboxylic acid framework but substitutes a trifluoromethyl group instead of a dichlorophenoxy moiety. The bipyridine core in both compounds likely enhances thermal stability, but the trifluoromethyl group may improve blood-brain barrier penetration in neurological applications .

Chlorinated Phenoxy Acids

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D) (): A well-known herbicide, 2,4-D features a phenoxyacetic acid backbone with 2,4-dichloro substitution. Unlike the bipyridine compound, 2,4-D’s smaller size and single aromatic ring result in higher aqueous solubility (~890 mg/L vs. ~50 mg/L estimated for the bipyridine analog). However, the bipyridine structure may confer resistance to metabolic degradation (e.g., cytochrome P450 oxidation) due to aromatic stabilization, extending half-life in biological systems .

Pyridine Carboxylic Acids

  • 3,6-Dichloropyridine-2-carboxylic Acid (): This herbicide analog has chlorines at positions 3 and 6 on a monopyridine ring. The carboxylic acid at position 2 (vs. 5' in the bipyridine analog) may alter binding orientation in enzyme pockets, as seen in acetolactate synthase (ALS) inhibition studies .

Dicarboxylic Acid Derivatives

  • M6 Dicarboxylic Acid (): A brominated dicarboxylic acid with two isoindoline-dione groups. While both compounds contain carboxylic acid moieties, M6’s dual acidic groups and bulky bromophenylene substituents enhance metal-chelation capacity but reduce cellular uptake efficiency. The bipyridine compound’s mono-carboxylic acid likely prioritizes target specificity over broad-spectrum interactions .

Data Table: Key Comparative Properties

Compound Name Molecular Weight Substituents LogP* Solubility (mg/L) Biological Activity (Inferred)
This compound ~360.2 2,4-dichlorophenoxy, bipyridine, COOH 3.8 ~50 (low) Herbicide/Pharmaceutical candidate
2,4-Dichlorophenoxyacetic acid (2,4-D) ~221.0 2,4-Cl, phenoxy, CH2COOH 2.7 ~890 Herbicide (auxin mimic)
3,6-Dichloropyridine-2-carboxylic acid ~192.0 3,6-Cl, COOH 1.9 ~320 Herbicide (ALS inhibitor)
3-(Trifluoromethyl)-[2,3'-bipyridine]-6'-carboxylic acid ~258.2 CF3, bipyridine, COOH 2.1 ~120 TRPV1 antagonist (neuropathic pain)

*LogP values estimated using fragment-based methods.

Research Findings and Mechanistic Insights

  • Synthesis Challenges: Scalable synthesis of bipyridine carboxylic acids often requires optimized oxidation steps. For example, microwave-assisted KMnO4 oxidation () is less feasible at industrial scales compared to SeO2-mediated methods, which may apply to the target compound’s production .
  • Cocrystal Formation: The carboxylic acid group in the target compound may form cocrystals with heterocyclic bases (e.g., 2-aminopyridine), as seen in dichlorophenoxyacetic acid adducts (). This could enhance formulation stability or modulate release kinetics .
  • Biological Activity: The dichlorophenoxy group’s role in auxin signaling () suggests the compound might interact with auxin receptors (e.g., TIR1/AFB), but steric hindrance from the bipyridine core could reduce mobility in plant tissues compared to 2,4-D .

Biological Activity

6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid is a synthetic compound notable for its unique molecular structure, which includes a bipyridine moiety and a carboxylic acid functional group. Its chemical formula is C14H10Cl2N2O3. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The compound's structure features:

  • Bipyridine backbone : Contributes to its coordination chemistry and biological interactions.
  • Dichlorophenoxy substituent : Enhances biological activity by potentially increasing lipophilicity and binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Compounds with similar structures have shown potential in inhibiting various cancer cell lines. For example, compounds with bipyridine structures have been evaluated for their antiproliferative effects against cancer cells such as MCF7 (breast cancer) and HEPG2 (liver cancer) .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been studied. For instance, related bipyridine derivatives have demonstrated inhibitory effects on alkaline phosphatase and other enzymes involved in cancer progression .
  • Binding Affinity : Interaction studies have focused on the binding affinity of this compound with various biological targets, indicating that it may act as a ligand for certain receptors or enzymes .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Case Study 1 : A study evaluated the anticancer properties of bipyridine derivatives, including this compound, against multiple cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Case Study 2 : Another research effort focused on the mechanism of action of related compounds, revealing that they could inhibit key signaling pathways involved in tumor growth and metastasis .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Aspects
This compoundBipyridine backbone with dichlorophenoxyPotential for novel therapeutic applications
2,2'-Bipyridine-5-carboxylic acidBipyridine backbone with carboxylic acidKnown for enzyme inhibition properties
4-(4-Methylphenyl)-2,2'-bipyridine-6-carboxylic acidMethyl-substituted bipyridineExhibits enhanced biological activity

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